In Vivo NMTT Release: Cefoperazone vs. Cefmetazole
In a randomized-crossover study of 11 healthy male volunteers, the amount of free NMTT formed in vivo and excreted unchanged was significantly higher following a 2-g IV dose of cefoperazone compared to an equivalent dose of cefmetazole [1]. While the administered dose of NMTT from cefmetazole was nearly 3-fold higher (17.4 mg) than from cefoperazone (6.06 mg), the in vivo NMTT production showed the opposite trend due to differences in the parent drugs' metabolic pathways [1].
| Evidence Dimension | Apparent amount of N-methylthiotetrazole (NMTT) produced in vivo and excreted unchanged in urine |
|---|---|
| Target Compound Data | For cefoperazone: ~130.9 mg NMTT (calculated: 137.0 mg urinary recovery - 6.06 mg administered) |
| Comparator Or Baseline | For cefmetazole: ~7.8 mg NMTT (calculated: 25.2 mg urinary recovery - 17.4 mg administered) |
| Quantified Difference | In vivo NMTT production from cefoperazone is approximately 16.8-fold higher than from cefmetazole (130.9 mg vs. 7.8 mg). The absolute urinary recovery of NMTT was 5.4-fold higher (137.0 mg vs 25.2 mg). |
| Conditions | Healthy male volunteers (n=11), single 2-g intravenous doses, randomized-crossover design. |
Why This Matters
This demonstrates that the choice of NMTT-containing cephalosporin is the primary determinant of systemic NMTT exposure, directly impacting the risk profile and utility of NMTT as a research tool.
- [1] Welage LS, Borin MT, Wilton JH, Hejmanowski LG, Wels PB, Schentag JJ. Comparative evaluation of the pharmacokinetics of N-methylthiotetrazole following administration of cefoperazone, cefotetan, and cefmetazole. Antimicrob Agents Chemother. 1990 Dec;34(12):2369-74. View Source
